Thermal Stability and Physical Form
The melting point of 3-fluoro-4-methylphenylboronic acid is 232-237 °C . This is significantly higher than its non-fluorinated analog, 4-methylphenylboronic acid (melting point 256-263 °C) , and its positional isomer, 2-fluoro-4-methylphenylboronic acid (melting point 228-233 °C) . The higher melting point compared to the ortho-fluoro isomer can indicate greater crystalline lattice stability and potentially reduced hygroscopicity, which is a key consideration for long-term storage and accurate weighing in the laboratory.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 232-237 °C (lit.) |
| Comparator Or Baseline | 4-methylphenylboronic acid (256-263 °C) and 2-fluoro-4-methylphenylboronic acid (228-233 °C) |
| Quantified Difference | Target MP is 19-30 °C lower than 4-methyl analog and 4-9 °C higher than 2-fluoro isomer. |
| Conditions | Literature reported values (lit.) |
Why This Matters
Differences in melting point can affect material handling, purity during recrystallization, and long-term stability, making the target compound a more predictable solid for routine use compared to its ortho-fluoro isomer.
